mechanism of action of 2-(2-iminopyrrolidin-1-yl)acetic acid in vitro
mechanism of action of 2-(2-iminopyrrolidin-1-yl)acetic acid in vitro
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-(2-iminopyrrolidin-1-yl)acetic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro mechanism of action of the novel compound, 2-(2-iminopyrrolidin-1-yl)acetic acid. Given the absence of direct literature on this specific molecule, this document outlines a hypothesis-driven approach based on the structural motifs of the compound and the known biological activities of related molecules. We will explore three primary putative mechanisms: inhibition of nitric oxide synthase, modulation of inflammatory pathways, and interaction with key cellular transporters.
Structural Rationale and Hypothesized Mechanisms of Action
The chemical structure of 2-(2-iminopyrrolidin-1-yl)acetic acid suggests several potential biological targets. The 2-iminopyrrolidine moiety is a key feature in a class of compounds known to be potent and selective inhibitors of nitric oxide synthase (NOS)[1]. The acetic acid side chain is a common feature in molecules that interact with various enzymes and transporters, including those involved in inflammation and neurotransmitter systems[2][3]. Based on these structural alerts, we propose the following primary hypotheses for the in vitro mechanism of action:
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Hypothesis 1: Inhibition of Nitric Oxide Synthase (NOS) Isoforms. The 2-iminopyrrolidine core suggests that the compound may act as an inhibitor of one or more of the three main NOS isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). Dysregulation of NO production is implicated in various pathological conditions, making selective NOS inhibition a valuable therapeutic strategy[4][5].
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Hypothesis 2: Modulation of Key Inflammatory Enzymes. The overall structure bears some resemblance to molecules that modulate inflammatory responses. Therefore, the compound could potentially inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) isoforms (COX-1 and COX-2) or lipoxygenase (LOX)[6][7].
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Hypothesis 3: Interaction with Cellular Transporters. The structural similarity to guanidinoacetic acid, a creatine precursor, and derivatives of pyrrolidine-2-acetic acid, which can act as GABA-uptake inhibitors, suggests that the compound might interact with transporters like the creatine transporter (SLC6A8) or GABA transporters (GATs)[2][8][9][10].
This guide will detail the experimental workflows to systematically test these hypotheses.
Investigation of Nitric Oxide Synthase (NOS) Inhibition
Overproduction of nitric oxide by iNOS is a hallmark of inflammatory conditions, while nNOS and eNOS are involved in crucial physiological processes. Therefore, determining the potency and selectivity of 2-(2-iminopyrrolidin-1-yl)acetic acid against NOS isoforms is a critical first step.
Experimental Objective
To quantify the inhibitory activity of 2-(2-iminopyrrolidin-1-yl)acetic acid against human nNOS, eNOS, and iNOS and to determine its IC50 values and selectivity profile.
In Vitro NOS Inhibition Assay Protocol
This protocol is based on the well-established Griess assay, which measures the accumulation of nitrite, a stable oxidation product of nitric oxide.
Materials:
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Recombinant human nNOS, eNOS, and iNOS enzymes
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L-Arginine (substrate)
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NADPH (cofactor)
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Calmodulin (for nNOS and eNOS activation)
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Calcium Chloride (for nNOS and eNOS activation)
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BH4 (tetrahydrobiopterin, cofactor)
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Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
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2-(2-iminopyrrolidin-1-yl)acetic acid (test compound)
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L-NAME (Nω-Nitro-L-arginine methyl ester, a non-selective NOS inhibitor as a positive control)
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96-well microplates
Step-by-Step Protocol:
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Preparation of Reagents: Prepare stock solutions of the test compound and L-NAME in a suitable solvent (e.g., DMSO). Prepare a reaction buffer containing appropriate concentrations of all cofactors.
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Enzyme Reaction:
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In a 96-well plate, add the reaction buffer.
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Add varying concentrations of 2-(2-iminopyrrolidin-1-yl)acetic acid or L-NAME.
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Add the respective NOS enzyme (nNOS, eNOS, or iNOS) to the wells. For nNOS and eNOS, ensure the presence of Ca2+/Calmodulin.
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Initiate the reaction by adding L-Arginine.
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Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
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Nitrite Detection:
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Stop the reaction by adding an appropriate reagent (e.g., by depleting NADPH).
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Add the Griess Reagent to each well.
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Incubate at room temperature for 15 minutes to allow for color development.
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Data Acquisition and Analysis:
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Measure the absorbance at 540 nm using a microplate reader.
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Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the test compound concentration.
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Calculate the IC50 value using non-linear regression analysis.
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Data Presentation
| Compound | nNOS IC50 (µM) | eNOS IC50 (µM) | iNOS IC50 (µM) | Selectivity (eNOS/iNOS) | Selectivity (nNOS/iNOS) |
| 2-(2-iminopyrrolidin-1-yl)acetic acid | TBD | TBD | TBD | TBD | TBD |
| L-NAME (Control) | ~2 | ~1 | ~10 | ~0.1 | ~0.2 |
TBD: To Be Determined
Experimental Workflow Diagram
Caption: Workflow for in vitro NOS inhibition assay.
Assessment of Anti-Inflammatory Activity
To investigate the potential anti-inflammatory properties of 2-(2-iminopyrrolidin-1-yl)acetic acid, we will assess its ability to inhibit COX-1 and COX-2 enzymes.
Experimental Objective
To determine the inhibitory potency and selectivity of the test compound against COX-1 and COX-2.
In Vitro COX Inhibition Assay Protocol
This protocol utilizes a colorimetric assay to measure the peroxidase activity of COX enzymes.
Materials:
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Ovine or human recombinant COX-1 and COX-2 enzymes
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Arachidonic acid (substrate)
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TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, chromogenic substrate)
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Heme (cofactor)
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2-(2-iminopyrrolidin-1-yl)acetic acid (test compound)
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Celecoxib (selective COX-2 inhibitor, positive control)
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Ibuprofen (non-selective COX inhibitor, positive control)
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96-well microplates
Step-by-Step Protocol:
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Reagent Preparation: Prepare stock solutions of the test compound and controls. Prepare the reaction buffer containing heme.
-
Enzyme Reaction:
-
To a 96-well plate, add the reaction buffer.
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Add varying concentrations of the test compound or controls.
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Add the COX-1 or COX-2 enzyme.
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Incubate for a short period to allow for inhibitor binding.
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Add TMPD.
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Initiate the reaction by adding arachidonic acid.
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Data Acquisition and Analysis:
-
Immediately measure the absorbance at 590 nm in kinetic mode for 5-10 minutes.
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Determine the rate of reaction from the linear portion of the kinetic curve.
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Calculate the percentage of inhibition for each concentration.
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Construct a dose-response curve and calculate the IC50 value.
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Data Presentation
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 2-(2-iminopyrrolidin-1-yl)acetic acid | TBD | TBD | TBD |
| Celecoxib (Control) | >100 | ~0.1 | >1000 |
| Ibuprofen (Control) | ~5 | ~15 | ~0.3 |
TBD: To Be Determined
Signaling Pathway Diagram
Caption: Arachidonic acid metabolism via COX pathways.
Investigation of Transporter Interaction
The structural similarity of the test compound to endogenous transporter substrates warrants an investigation into its potential interaction with the creatine transporter (SLC6A8) and GABA transporters (GATs).
Experimental Objective
To assess whether 2-(2-iminopyrrolidin-1-yl)acetic acid can inhibit the uptake of radiolabeled creatine or GABA in cells overexpressing the respective transporters.
In Vitro Transporter Uptake Assay Protocol
This protocol describes a competitive uptake assay using cells engineered to express high levels of the transporter of interest.
Materials:
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HEK293 cells stably expressing human SLC6A8 (for creatine transport) or GAT-1 (for GABA transport)
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[³H]-Creatine or [³H]-GABA (radiolabeled substrates)
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2-(2-iminopyrrolidin-1-yl)acetic acid (test compound)
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Guanidinoacetic acid (GAA, known SLC6A8 substrate, positive control)
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Nipecotic acid (known GAT-1 inhibitor, positive control)
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Cell culture medium and buffers
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Scintillation counter and vials
Step-by-Step Protocol:
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Cell Culture: Culture the transporter-expressing cells to confluence in 24- or 48-well plates.
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Uptake Assay:
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Wash the cells with a pre-warmed uptake buffer.
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Pre-incubate the cells with varying concentrations of the test compound or controls in the uptake buffer for 10-15 minutes.
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Initiate uptake by adding the radiolabeled substrate ([³H]-Creatine or [³H]-GABA) to each well.
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Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.
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Termination and Lysis:
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Rapidly terminate the uptake by aspirating the medium and washing the cells with ice-cold buffer.
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Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
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Quantification and Analysis:
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Transfer the cell lysates to scintillation vials.
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Add scintillation cocktail and measure radioactivity using a scintillation counter.
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Normalize the data to the protein concentration in each well.
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Calculate the percentage of inhibition and determine the IC50 value.
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Data Presentation
| Compound | SLC6A8 (Creatine Transporter) IC50 (µM) | GAT-1 (GABA Transporter) IC50 (µM) |
| 2-(2-iminopyrrolidin-1-yl)acetic acid | TBD | TBD |
| Guanidinoacetic Acid (Control) | ~50-100 | N/A |
| Nipecotic Acid (Control) | N/A | ~5-10 |
TBD: To Be Determined; N/A: Not Applicable
Logical Relationship Diagram
Caption: Logic for investigating transporter interactions.
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous approach to elucidating the in vitro mechanism of action of 2-(2-iminopyrrolidin-1-yl)acetic acid. By systematically investigating its effects on NOS isoforms, key inflammatory enzymes, and relevant cellular transporters, researchers can build a comprehensive pharmacological profile of this novel compound. The outcomes of these experiments will be crucial in guiding further preclinical development, including cell-based assays of inflammation and neuroactivity, and eventual in vivo studies. The self-validating nature of the proposed protocols, incorporating well-characterized positive controls, ensures the generation of robust and reliable data.
References
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2-Iminopyrrolidines as potent and selective inhibitors of human inducible nitric oxide synthase. Journal of Medicinal Chemistry. [Link][1]
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Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry. [Link][6][7]
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Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. Bioorganic & Medicinal Chemistry. [Link][2]
-
Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review. ResearchGate. [Link][3]
-
Selective L-Nitroargininylaminopyrrolidine and L-Nitroargininylaminopiperidine Neuronal Nitric Oxide Synthase Inhibitors. ACS Medicinal Chemistry Letters. [Link][4]
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Human Nitric Oxide Synthase—Its Functions, Polymorphisms, and Inhibitors in the Context of Inflammation, Diabetes and Cardiovascular Diseases. Molecules. [Link][5]
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Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency. International Journal of Molecular Sciences. [Link][8]
-
Probing the Chemical Space of Guanidino-Carboxylic Acids to Identify the First Blockers of the Creatine-Transporter-1. ResearchGate. [Link][9]
-
Guanidinoacetic Acid Supplementation: A Mechanistic Model of Utilization and Clearance. Nutrients. [Link][10]
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